molecular formula C20H19FN2O3S2 B11270736 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B11270736
M. Wt: 418.5 g/mol
InChI Key: ZHHBACBKLQKIEI-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and is substituted with both sulfonamide and carboxamide groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the sulfonamide and carboxamide groups through a series of reactions. Key steps may include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Addition of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine, such as 3-fluoroaniline, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19FN2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C20H19FN2O3S2/c1-3-14-7-9-17(10-8-14)23(2)28(25,26)18-11-12-27-19(18)20(24)22-16-6-4-5-15(21)13-16/h4-13H,3H2,1-2H3,(H,22,24)

InChI Key

ZHHBACBKLQKIEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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